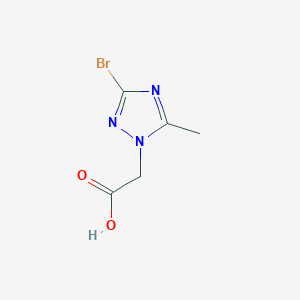
(4R)-4-Chloro-6-Heptyn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-4-Chloro-6-Heptyn-1-ol is an organic compound with the molecular formula C7H11ClO. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-Chloro-6-Heptyn-1-ol typically involves the use of starting materials such as hept-6-yne and a chlorinating agent. One common method is the addition of chlorine to hept-6-yne in the presence of a catalyst. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-Chloro-6-Heptyn-1-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group, forming compounds such as aldehydes or ketones.
Reduction: The compound can be reduced to form different alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Secondary alcohols or alkanes.
Substitution: Various substituted heptynes, depending on the nucleophile used.
Scientific Research Applications
(4R)-4-Chloro-6-Heptyn-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (4R)-4-Chloro-6-Heptyn-1-ol exerts its effects depends on the specific reaction or application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely, but often include interactions with nucleophiles or electrophiles in the biological system.
Comparison with Similar Compounds
Similar Compounds
(4S)-4-Chlorohept-6-yn-1-ol: The enantiomer of (4R)-4-Chloro-6-Heptyn-1-ol, with similar chemical properties but different biological activity.
4-Chlorohept-6-yne: Lacks the hydroxyl group, leading to different reactivity and applications.
4-Bromohept-6-yn-1-ol: Similar structure but with a bromine atom instead of chlorine, affecting its reactivity and interactions.
Uniqueness
This compound is unique due to its chiral nature and the presence of both a chlorine atom and an alcohol group. This combination of features makes it a versatile compound in synthetic chemistry and various research applications.
Properties
CAS No. |
1583253-09-1 |
|---|---|
Molecular Formula |
C7H11ClO |
Molecular Weight |
146.61 g/mol |
IUPAC Name |
(4R)-4-chlorohept-6-yn-1-ol |
InChI |
InChI=1S/C7H11ClO/c1-2-4-7(8)5-3-6-9/h1,7,9H,3-6H2/t7-/m0/s1 |
InChI Key |
DPEXCFMCTPCKGW-ZETCQYMHSA-N |
SMILES |
C#CCC(CCCO)Cl |
Isomeric SMILES |
C#CC[C@@H](CCCO)Cl |
Canonical SMILES |
C#CCC(CCCO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[2-(2,2-Difluoroethoxy)ethoxy]ethan-1-ol](/img/structure/B1447242.png)





![3-(2-Azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole](/img/structure/B1447251.png)
![Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate hydrochloride](/img/structure/B1447252.png)


